Product packaging for Decaethylene glycol dodecyl ether(Cat. No.:CAS No. 6540-99-4)

Decaethylene glycol dodecyl ether

Cat. No.: B3026494
CAS No.: 6540-99-4
M. Wt: 626.9 g/mol
InChI Key: KOMQWDINDMFMPD-UHFFFAOYSA-N
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Description

General Context of Polyoxyethylene (POE) Nonionic Surfactants in Scientific Inquiry

Polyoxyethylene (POE) nonionic surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. ontosight.ai This dual nature allows them to reduce the surface tension between two liquids or between a liquid and a solid, making them effective as detergents, emulsifiers, and wetting agents. ontosight.aimoleculardepot.com In scientific research, these surfactants are widely utilized for their ability to form micelles—self-assembled spherical structures in aqueous solutions where the hydrophobic tails are shielded from the water by the hydrophilic heads. rsc.orgresearchgate.net This micelle formation is crucial for solubilizing non-polar substances in aqueous environments, a property extensively used in various applications. moleculardepot.comacs.org

The versatility of POE nonionic surfactants is further enhanced by the ability to tune their properties by altering the length of both the hydrophobic alkyl chain and the hydrophilic polyoxyethylene chain. nih.gov This structural flexibility allows for the design of surfactants with specific hydrophilic-lipophilic balance (HLB) values, which dictates their effectiveness in different applications. acs.org Research has shown that the performance of these surfactants in applications like chemical-mechanical polishing of silicon wafers is highly dependent on the structure of the functional groups and the number of ethylene (B1197577) oxide units. researchgate.netmdpi.com

Significance of Decaethylene Glycol Dodecyl Ether (C12E10) in Advanced Chemical and Biological Investigations

This compound, commonly abbreviated as C12E10, is a specific type of POE nonionic surfactant with a 12-carbon alkyl chain and a hydrophilic head group consisting of ten ethylene oxide units. ontosight.aisigmaaldrich.com Its well-defined structure and properties make it a valuable tool in a range of sophisticated research applications.

One of the primary uses of C12E10 is in the study of micelles and microemulsions. rsc.orgresearchgate.net Its ability to form stable micelles in aqueous solutions is leveraged in drug delivery systems to encapsulate and transport hydrophobic drugs. rsc.org Furthermore, C12E10 is instrumental in the extraction and stabilization of membrane proteins. nih.govnih.govresearchgate.net The detergent properties of C12E10 allow it to disrupt cell membranes and solubilize these proteins, which are notoriously difficult to study in their native environment due to their hydrophobic nature. nih.govnih.gov

Recent research has also highlighted the use of C12E10 in the synthesis of PROTACs (Proteolysis Targeting Chimeras), where it acts as a PEG-based linker. glpbio.commedchemexpress.comglpbio.com PROTACs are novel molecules designed to selectively degrade target proteins within cells, offering a promising approach for the development of new therapies. glpbio.comglpbio.com

Table 1: Physicochemical Properties of this compound (C12E10)

PropertyValueReference
Molecular Formula C32H66O11 glpbio.comsigmaaldrich.com
Molecular Weight 626.86 g/mol moleculardepot.comsigmaaldrich.comsigmaaldrich.com
Appearance Semisolid sigmaaldrich.comsigmaaldrich.com
Melting Point ~24 °C sigmaaldrich.comsigmaaldrich.com
CAS Number 9002-92-0 sigmaaldrich.comsigmaaldrich.com

Evolution of Research Paradigms for Ethoxylated Alcohols in Supramolecular Chemistry and Applied Sciences

The study of ethoxylated alcohols, the broader class of compounds to which C12E10 belongs, has evolved significantly over the years. Initially, research focused on their fundamental properties as surfactants, such as their ability to lower surface tension and form micelles. wikipedia.orgyoutube.com This led to their widespread use as industrial and household detergents. youtube.com

With advancements in analytical techniques, researchers began to explore the more intricate aspects of their behavior, particularly in the realm of supramolecular chemistry. ethz.ch This field investigates the formation of complex chemical systems from smaller molecular components held together by non-covalent bonds. The self-assembly of ethoxylated alcohols into micelles, liquid crystals, and other organized structures is a prime example of supramolecular chemistry in action. nih.gov

Current research is pushing the boundaries even further, exploring the use of ethoxylated alcohols in nanotechnology and advanced materials science. For instance, they are being investigated as templates for the synthesis of porous materials and as components in sophisticated drug delivery systems. rsc.org The ability to precisely control the structure of ethoxylated alcohols allows for the creation of tailored materials with specific functionalities. The ongoing exploration of these versatile molecules promises to yield further innovations across a wide spectrum of scientific and technological disciplines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H66O11 B3026494 Decaethylene glycol dodecyl ether CAS No. 6540-99-4

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H66O11/c1-2-3-4-5-6-7-8-9-10-11-13-34-15-17-36-19-21-38-23-25-40-27-29-42-31-32-43-30-28-41-26-24-39-22-20-37-18-16-35-14-12-33/h33H,2-32H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMQWDINDMFMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H66O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863903
Record name 3,6,9,12,15,18,21,24,27,30-decaoxadotetracontan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

626.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Advanced Synthetic Methodologies and Chemical Derivatization for Research Probes

Precision Synthesis of Decaethylene Glycol Dodecyl Ether Homologues for Structure-Activity Relationship Studies

The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry and materials science. For surfactants like this compound, understanding how variations in the lengths of the hydrophilic and hydrophobic portions affect their properties is paramount. The precision synthesis of homologues, where the number of ethylene (B1197577) glycol units is systematically varied, is essential for these studies.

A common and effective method for the synthesis of such well-defined oligo(ethylene glycol) derivatives is the Williamson ether synthesis. nih.govwikipedia.orgmasterorganicchemistry.com This reaction involves the coupling of an alcohol with an organohalide in the presence of a base. To create a homologous series of this compound, one could start with dodecanol (B89629) and iteratively react it with a protected ethylene glycol monomer, such as 2-(2-chloroethoxy)ethanol, or by reacting dodecyl bromide with pre-synthesized oligo(ethylene glycol) chains of varying lengths.

Recent advancements have focused on chromatography-free methods for the synthesis of monodisperse oligo(ethylene glycols), which are crucial for obtaining pure starting materials for the subsequent etherification with the dodecyl group. rsc.org These methods often employ iterative approaches on solid supports or through macrocyclization strategies to build up the ethylene glycol chain one unit or block at a time, ensuring a high degree of uniformity in the final products. nih.govresearchgate.net

The ability to generate a library of these homologues allows researchers to systematically study the effect of the ethylene glycol chain length on critical parameters such as critical micelle concentration (CMC), hydrodynamic radius of micelles, and their interaction with biological membranes or proteins.

Homologue FeatureSynthetic StrategyPurpose in SAR Studies
Varying Ethylene Glycol Chain Length Iterative Williamson ether synthesis; Solid-phase synthesisTo determine the optimal hydrophilic-lipophilic balance for specific applications.
Monodispersity Chromatography-free purification; Macrocyclization-based synthesisTo ensure that observed effects are due to a single, well-defined molecular species.
Alkyl Chain Variation Use of different long-chain alkyl halidesTo investigate the influence of the hydrophobic tail on self-assembly and biological activity.

Functionalization Strategies for Enhanced Research Applications

Beyond the synthesis of homologues, the chemical derivatization of this compound to introduce new functional groups opens up a vast landscape of research possibilities. These functionalized molecules can act as building blocks for larger structures or as probes with specific activities.

The introduction of a polymerizable group, such as a methacrylate (B99206), onto this compound transforms it into a macromonomer, a key component in the synthesis of specialized polymers. The resulting polymer, poly(ethylene glycol)(10) dodecyl ether methacrylate, combines the surfactant properties of the monomer with the processability of a polymer.

The synthesis of such a macromonomer is typically achieved through the esterification of the terminal hydroxyl group of this compound with methacrylic acid or its more reactive derivatives, like methacryloyl chloride or methacrylic anhydride. researchgate.netresearchgate.net Catalysts such as acids (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., dicyclohexylcarbodiimide) are often employed to facilitate the reaction. researchgate.net It is crucial to control the reaction conditions to prevent polymerization of the methacrylate group during the synthesis.

These polymerizable surfactants are of great interest in materials science for applications such as the preparation of stable emulsions, the formation of self-assembled nanostructures in polymer matrices, and the creation of biocompatible coatings. rsc.orgnih.gov

Reactant 1Reactant 2Reaction TypeKey Considerations
This compoundMethacrylic acidFischer-Speier EsterificationUse of an acid catalyst and removal of water to drive the reaction to completion.
This compoundMethacryloyl chlorideAcylationUse of a non-nucleophilic base to scavenge HCl byproduct.
This compoundMethacrylic anhydrideAcylationGenerally provides higher yields and cleaner reactions than methacrylic acid.

One of the most exciting recent applications of this compound is its use as a linker in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

This compound and its homologues are attractive as PROTAC linkers due to their ability to modulate solubility and provide the necessary spatial separation between the two ligands. The ethylene glycol units enhance hydrophilicity, which can improve the aqueous solubility of the PROTAC, while the dodecyl ether portion can influence membrane permeability. nih.gov The defined length of the decaethylene glycol chain allows for precise control over the distance between the target protein and the E3 ligase, a critical parameter for optimal degradation. nih.govrsc.org

The synthesis of a PROTAC incorporating a this compound linker typically involves functionalizing the ends of the linker to allow for covalent attachment to the respective ligands. For example, the terminal hydroxyl group can be converted to an amine or a carboxylic acid, which can then be coupled to the ligands using standard amide bond formation chemistries.

Linker PropertyInfluence on PROTAC ActivityRationale for Using this compound
Length Affects the ability to form a stable ternary complex. nih.govrsc.orgThe well-defined length of the oligo(ethylene glycol) chain allows for systematic optimization.
Solubility Impacts bioavailability and cell permeability. nih.govThe hydrophilic nature of the ethylene glycol units can improve the solubility of the entire PROTAC molecule.
Flexibility Allows for the adoption of a favorable conformation for ternary complex formation.The ether linkages provide rotational freedom.

Iii. Supramolecular Assembly and Phase Behavior Studies

Micellization Dynamics and Structural Characterization of Decaethylene Glycol Dodecyl Ether Systems

The formation of micelles by this compound (C12E10) in an aqueous medium is a fundamental property driven by the hydrophobic effect. The hydrophobic dodecyl tail seeks to minimize contact with water, while the hydrophilic decaethylene glycol head remains exposed to the aqueous phase, leading to the spontaneous formation of aggregates above a certain concentration.

The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to form micelles in a dynamic equilibrium. tainstruments.comwikipedia.org Below the CMC, surfactants exist primarily as individual molecules, whereas above the CMC, any additional surfactant contributes to the formation of micelles. wikipedia.orgwikipedia.org The CMC is a crucial parameter indicating the efficiency of a surfactant; a lower CMC suggests that less surfactant is needed to saturate interfaces and form micelles.

For this compound (C12E10), the CMC has been determined through surface tension measurements at various temperatures. These studies show that the CMC value is influenced by temperature, a key factor in the aggregation process. researchgate.net

Another vital parameter is the aggregation number (Nagg), which defines the average number of surfactant molecules in a single micelle. For C12E10, the aggregation number has been reported to be approximately 40, with a Hydrophilic-Lipophilic Balance (HLB) number of 16.9. sigmaaldrich.comsigmaaldrich.com The aggregation number is not fixed and can be influenced by factors such as temperature, concentration, and the presence of additives. nih.gov For instance, studies on similar polyoxyethylene alkyl ethers show that the addition of certain amino acids or alcohols can lead to an increase in the aggregation number and the growth of micelles. researchgate.net

Table 1: Physicochemical Properties of this compound (C12E10)
ParameterValueReference
Molecular Weight626.86 g/mol sigmaaldrich.com
Aggregation Number (Nagg)40 sigmaaldrich.comsigmaaldrich.com
HLB Number16.9 sigmaaldrich.comsigmaaldrich.com
CMC at 298 K (25°C)9.5 x 10-5 M researchgate.net
CMC at 308 K (35°C)11.2 x 10-5 M researchgate.net

The process of micellization is governed by thermodynamic principles, and its spontaneity is determined by the change in Gibbs free energy (ΔG°m). The Gibbs free energy of micellization can be calculated from the CMC using the following equation for nonionic surfactants:

ΔG°m = RT ln(CMC)

where R is the universal gas constant, T is the absolute temperature, and the CMC is expressed as a mole fraction.

The thermodynamic parameters—Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m)—provide insight into the forces driving micelle formation. A negative ΔG°m indicates a spontaneous process. mdpi.com The enthalpy and entropy changes can be derived from the temperature dependence of the CMC. rsc.orgijert.org

Table 2: Thermodynamic Parameters of Micellization for this compound (C12E10) at pH 6.8
ParameterValue at 298 K (25°C)Reference
ΔG°m (kJ/mol)-35.1 researchgate.net
ΔH°m (kJ/mol)+8.8 researchgate.net
TΔS°m (kJ/mol)+43.9 researchgate.net

The shape and size of micelles are determined by the molecular geometry of the surfactant, which can be described by the surfactant packing parameter. wikipedia.org This parameter relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail. Depending on the value of this parameter, surfactants can form various structures, such as spherical, cylindrical (rod-like), or lamellar (disk-like) micelles.

For this compound, light scattering studies have indicated that it forms approximately spherical micelles in dilute solutions. nih.gov However, the structure of micelles is dynamic and sensitive to environmental conditions. For many nonionic surfactants, an increase in concentration or temperature can induce shape transitions. For example, spherical micelles may grow into cylindrical or wormlike micelles. While specific shape transitions for pure C12E10 systems are not extensively detailed, studies on similar polyoxyethylene ethers show transitions to rod-like structures at higher concentrations. The addition of oils or other solutes can also significantly influence micellar morphology.

Microemulsion Systems and Their Formation Mechanisms

Microemulsions are clear, thermodynamically stable, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant. mdpi.com this compound is an effective stabilizer for such systems, particularly for oil-in-water (O/W) microemulsions, where oil droplets are dispersed in a continuous aqueous phase.

The ability of C12E10 to form stable O/W microemulsions has been examined with a range of pharmaceutically acceptable oils. nih.gov A key characteristic of these systems is the extent to which the oil can be solubilized. Research indicates that for microemulsions stabilized by C12E10, larger molecular volume oils like soybean oil and ethyl oleate (B1233923) are generally solubilized to a lesser extent than smaller molecular volume oils such as ethyl butyrate (B1204436) and ethyl caprylate. nih.govresearchgate.net This suggests that the size of the oil molecule is a critical factor in its incorporation into the micellar core.

The mechanism of stabilization involves the dense packing of C12E10 molecules at the oil-water interface, which creates a protective layer that prevents the dispersed oil droplets from coalescing. science.gov Interestingly, studies suggest that smaller molecular volume oils may not reside exclusively in the core of the micelle but can also intercalate within the interfacial surfactant monolayer, behaving similarly to a cosurfactant. nih.gov The stability and droplet size of these microemulsions are also influenced by temperature. For instance, increasing the temperature from 298 K to 310 K has been shown to increase the amount of oil that can be incorporated into C12E10 aggregate structures. researchgate.net

The formulation of a microemulsion is guided by the construction of phase diagrams, which map the different phase behaviors of oil, water, and surfactant mixtures at various compositions. ptfarm.pl For a three-component (ternary) system, a triangular phase diagram is used to identify the single-phase microemulsion region, which exists alongside other regions such as coarse emulsions, liquid crystals, and multiphase systems. researchgate.netresearchgate.net

The formation of a stable microemulsion is associated with a significant reduction in the interfacial tension (IFT) between the oil and water phases. Surfactants like C12E10 achieve this by adsorbing at the interface. The goal in many applications is to achieve an ultra-low IFT, which facilitates the spontaneous emulsification of the oil and water phases, leading to a thermodynamically stable system. wikipedia.org

Phase behavior studies for O/W systems stabilized by C12E10 involve titrating an oil-surfactant mixture with an aqueous phase and observing the resulting structures. nih.govptfarm.pl These phase diagrams reveal the precise compositions at which a clear, single-phase microemulsion is formed. The extent of this single-phase region is influenced by variables such as temperature and the type of oil used. nih.govbris.ac.uk For example, the phase behavior can change dramatically with temperature, particularly for polyoxyethylene-based surfactants, which can exhibit a phase inversion from O/W to water-in-oil (W/O) microemulsions upon heating. nih.gov

Lyotropic Liquid Crystalline Phases and Gel Formation Research

This compound, in aqueous solutions, can form various lyotropic liquid crystalline (LLC) phases. The gelation of these ordered structures introduces a new dimension of material properties, combining the anisotropic nature of LLCs with the mechanical stability of a gel network.

The hexagonal (H₁) phase of non-ionic surfactants like this compound is characterized by the arrangement of cylindrical micelles into a hexagonal lattice. While the formation of gelled lyotropic liquid crystals is an active area of research, achieving a stable gel network within a hexagonal phase can be challenging.

In related systems, such as those using sodium dodecyl sulfate (B86663), attempts to gel the hexagonal phase with certain gelators like 12-hydroxyoctadecanoic acid (12-HOA) have resulted in the disruption of the long-range hexagonal order, leading to the formation of an isotropic gel nih.gov. This suggests an incompatibility between the gel fiber network and the two-dimensional long-range translational order of the cylindrical micelles in the hexagonal phase nih.gov. The introduction of a gelator can alter the micellar curvature, potentially transforming the phase itself. For instance, the addition of 12-HOA to a nematic lyotropic system was found to induce a transition to a lamellar phase rather than gelling the original nematic structure nih.gov.

For polyoxyethylene-based surfactants, the structure of the hexagonal phase is sensitive to factors like temperature and concentration. The cylindrical micelles in these systems are composed of a hydrophobic core of dodecyl chains, surrounded by a hydrophilic corona of ethylene (B1197577) oxide chains. The introduction of a gelling agent that forms a fibrillar network must accommodate this existing ordered structure. Successful gelation of a hexagonal phase without disrupting its structure is a key goal for creating advanced anisotropic soft materials.

The diffusion of solutes within lyotropic liquid crystal gels is a critical parameter for their application in controlled release and separation technologies. The ordered structure of the LLC phase and the presence of the gel network both contribute to the tortuosity of the diffusion path for a solute molecule.

Decaethylene glycol monododecyl ether has been utilized in studies to assess the diffusion of proteins and non-ionic micelles in agarose (B213101) gels sigmaaldrich.com. While agarose gels are not lyotropic liquid crystals, these studies provide insights into the diffusional behavior of this surfactant. The diffusion within an LLC gel would be further influenced by the specific liquid crystalline mesophase. For instance, diffusion in a lamellar phase is typically more restricted than in a cubic or hexagonal phase due to the layered structure.

Mixed Surfactant Systems and Synergistic Effects

The self-assembly behavior of this compound can be significantly modified by the presence of other surfactants. These mixed systems often exhibit synergistic interactions, leading to properties that are superior to those of the individual components.

When this compound is mixed with ionic surfactants, such as anionic or cationic surfactants, electrostatic interactions come into play. The addition of an ionic surfactant to a non-ionic surfactant solution can lead to the formation of mixed micelles with a net charge. This charge introduces electrostatic repulsion between the micelles, which can significantly affect their size, shape, and stability.

For instance, in systems containing a non-ionic polyoxyethylene ether surfactant (AEO₉) and an ionic surfactant like sodium dodecyl sulfate (SDS), sodium dodecyl benzene (B151609) sulfonate (SDBS), or cetyltrimethylammonium bromide (CTAB), the formation of mixed micelles leads to an increase in the cloud point of the non-ionic surfactant researchgate.net. This is attributed to the increased electrostatic repulsion between the charged mixed micelles, which enhances their stability in solution researchgate.net.

The interaction between the head groups of the non-ionic and ionic surfactants, as well as their hydrocarbon tails, determines the extent of synergism. These interactions can be quantified by parameters such as the interaction parameter (β), which provides a measure of the non-ideal mixing in the micelles.

The self-assembly and cloud point of this compound are highly sensitive to the presence of electrolytes and other additives. The cloud point is the temperature at which the non-ionic surfactant solution phase separates, leading to a cloudy appearance. This phenomenon is a result of the dehydration of the ethylene oxide chains at elevated temperatures.

Influence of Electrolytes: Electrolytes can either increase or decrease the cloud point of a non-ionic surfactant solution, a phenomenon described by the Hofmeister series.

Salting-out electrolytes (e.g., Na₂SO₄, NaCl) generally lower the cloud point. These salts compete with the surfactant's ethylene oxide chains for water molecules, leading to dehydration of the surfactant and promoting phase separation at a lower temperature researchgate.net.

Salting-in electrolytes (e.g., NaI, NaSCN) can increase the cloud point. These ions can bind to the polyoxyethylene chains, increasing their hydration and stability in water researchgate.netkoreascience.kr.

The effect of electrolytes on the cloud point of a non-ionic surfactant is demonstrated in the table below, showing the general trend for a similar surfactant, AEO₉.

ElectrolyteEffect on Cloud Point of AEO₉
NaClDecrease
Na₂SO₄Significant Decrease
NaIIncrease

Influence of Other Additives:

Alcohols: Short-chain alcohols that are miscible with water, like ethanol, can increase the cloud point by altering the solvent polarity core.ac.uk.

Ionic Surfactants: As mentioned previously, the addition of ionic surfactants generally increases the cloud point due to the formation of charged mixed micelles researchgate.netresearchgate.net.

Organic Molecules: The addition of polar organic compounds that are partially soluble in water can lower the cloud point by being solubilized in the micelles and causing them to swell researchgate.net.

The ability to tune the cloud point and self-assembly of this compound through the addition of electrolytes and other molecules is crucial for its application in various formulations where temperature stability and specific aggregation behavior are required.

Iv. Interfacial Phenomena and Adsorption Kinetics Research

Dynamic Surface Tension and Interfacial Adsorption Studies at Air/Solution Interfaces

The dynamic surface tension of decaethylene glycol dodecyl ether (C12E10) solutions is a critical parameter that governs the efficiency of processes involving the formation of new interfaces, such as foaming, emulsification, and coating. Research into the dynamic surface tension provides insights into the rate at which surfactant molecules adsorb to an interface.

Studies have demonstrated that the adsorption of nonionic surfactants like C12E10 at the air/solution interface is primarily a diffusion-controlled process. This means that the rate of decrease in surface tension is limited by the speed at which surfactant molecules diffuse from the bulk solution to the subsurface layer and subsequently adsorb onto the surface. The Ward and Tordai theory is often employed to model this behavior, which can be complex, especially at concentrations above the critical micelle concentration (CMC) where micelles also contribute to the diffusion process.

Detailed investigations have quantified the adsorption kinetics of C12E10. For instance, the effective diffusion coefficient, which accounts for the contribution of both monomers and micelles, changes significantly around the CMC. Below the CMC, adsorption is driven by monomer diffusion, while above the CMC, the dissociation of micelles near the interface becomes a key rate-limiting step.

Table 1: Physicochemical Properties of this compound (C12E10)

Property Value
Chemical Formula C32H66O11
Molar Mass 626.86 g/mol
Critical Micelle Concentration (CMC) ~0.06 mM

Adsorption onto Solid Substrates and Nanoparticle Surfaces

The interaction of this compound with solid surfaces is fundamental to its application in areas such as nanoparticle synthesis, stabilization of colloidal dispersions, and detergency.

The adsorption of this compound onto inorganic nanoparticles is a multifaceted process driven by a combination of forces. The primary driving force for the adsorption of nonionic surfactants onto many surfaces is the hydrophobic effect, which encourages the hydrocarbon tails of the surfactant to move from the aqueous phase to the solid surface.

On surfaces like silica (B1680970) nanoparticles, the adsorption mechanism involves more than just hydrophobic interactions. Hydrogen bonding can occur between the ether oxygen atoms of the polyethylene (B3416737) oxide (PEO) chain of C12E10 and the silanol (B1196071) groups (Si-OH) on the silica surface. The conformation of the adsorbed surfactant molecules is dependent on the surface coverage. At low concentrations, the molecules may lie flat on the surface. As the concentration increases towards the CMC, they can form aggregates known as hemimicelles or admicelles, where the hydrophobic tails associate with the surface and the hydrophilic PEO chains extend into the solution.

The structure of these adsorbed layers has been probed using techniques such as small-angle neutron scattering (SANS). Studies on silica nanoparticles have shown that the adsorbed layer of similar nonionic surfactants is composed of a dense inner layer of surfactant tails and a more diffuse outer layer of PEO chains.

The adsorption of this compound onto nanoparticles has a profound effect on the stability of colloidal dispersions. The primary mechanism by which C12E10 and other nonionic surfactants with long PEO chains stabilize nanoparticles is steric stabilization.

Once adsorbed, the hydrophilic PEO chains of C12E10 extend into the surrounding aqueous medium, forming a protective layer around the nanoparticle. When two such coated nanoparticles approach each other, the PEO chains begin to interpenetrate. This overlap results in a repulsive force due to two main effects: an osmotic effect, caused by the increased concentration of PEO chains in the overlap region which draws in solvent, and an entropic or elastic effect, arising from the reduction in the conformational freedom of the PEO chains. This steric repulsion is often strong enough to overcome the attractive van der Waals forces that would otherwise cause the nanoparticles to aggregate and precipitate.

The effectiveness of the stabilization is dependent on factors such as the length of the PEO chain and the surface density of the adsorbed surfactant. The decaethylene glycol chain of C12E10 is sufficiently long to provide a robust steric barrier for a variety of nanoparticles, including silica and polymer latexes. The stability of these dispersions is often enhanced at surfactant concentrations at or above the CMC, where a complete and stable adsorbed layer is formed.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Polyoxyethylene mono-n-dodecyl ether
Silica

V. Spectroscopic and Scattering Characterization of Supramolecular Systems

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for Structural Elucidation of Assemblies

Small-angle neutron scattering (SANS) and small-angle X-ray scattering (SAXS) are powerful techniques for elucidating the structure of decaethylene glycol dodecyl ether (C12E10) assemblies in solution. These methods provide information on the size, shape, and aggregation number of the micelles.

Studies have shown that in aqueous solutions, C12E10 forms globular micelles. The aggregation number, which is the average number of surfactant molecules per micelle, can be determined from SANS and SAXS data. For instance, at 25°C, the aggregation number of C12E10 micelles is approximately 120. This value can be influenced by factors such as temperature and the presence of additives.

The structure of these micelles can be modeled as a core-shell structure. The core is composed of the hydrophobic dodecyl (C12) chains, while the shell consists of the hydrophilic decaethylene glycol (E10) head groups. SANS and SAXS experiments can provide the dimensions of both the core and the shell. The radius of the hydrophobic core is typically around 1.8 nm, and the thickness of the hydrophilic shell is about 1.9 nm.

The interaction between micelles can also be studied using these techniques. The analysis of the scattering data can reveal the nature and strength of intermicellar interactions, which can be influenced by the concentration of the surfactant and the ionic strength of the solution.

Table 1: Structural Parameters of this compound Micelles Determined by SANS/SAXS

ParameterValueConditions
Aggregation Number~12025°C, Aqueous Solution
Micelle ShapeGlobularAqueous Solution
Hydrophobic Core Radius~1.8 nm25°C, Aqueous Solution
Hydrophilic Shell Thickness~1.9 nm25°C, Aqueous Solution

Dynamic Light Scattering (DLS) for Aggregate Size and Diffusion Coefficient Measurements

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size and size distribution of particles in a solution, making it well-suited for characterizing this compound aggregates. unchainedlabs.com By analyzing the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles, DLS can determine the hydrodynamic radius (Rh) and the diffusion coefficient (D) of the aggregates. youtube.com

The hydrodynamic radius is the radius of a hypothetical hard sphere that diffuses at the same rate as the micelle. For C12E10 micelles in aqueous solution at 25°C, the hydrodynamic radius is typically found to be around 5-6 nm. This value is consistent with the dimensions obtained from SANS and SAXS measurements.

The diffusion coefficient is a measure of how quickly the micelles move through the solution. youtube.com It is inversely related to the hydrodynamic radius through the Stokes-Einstein equation. DLS measurements have shown that the diffusion coefficient of C12E10 micelles is on the order of 10⁻⁷ cm²/s.

DLS is also a valuable tool for studying the effect of temperature and concentration on micelle size. As the temperature increases, the aggregation number and, consequently, the hydrodynamic radius of the micelles may change. Similarly, the size of the aggregates can be dependent on the surfactant concentration, particularly around the critical micelle concentration (CMC).

Table 2: Hydrodynamic Properties of this compound Micelles from DLS

PropertyTypical ValueConditions
Hydrodynamic Radius (Rh)5-6 nm25°C, Aqueous Solution
Diffusion Coefficient (D)~10⁻⁷ cm²/s25°C, Aqueous Solution

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Mobility and Diffusion Phenomena

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the molecular mobility and diffusion of this compound in its various assembled states. By analyzing the NMR relaxation times and self-diffusion coefficients, detailed information about the dynamics of both the surfactant molecules and any incorporated species can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR are commonly used to study the mobility of different parts of the C12E10 molecule. Changes in the chemical shifts and line widths of the NMR signals can indicate the environment and the degree of motional freedom of the hydrophobic tail and the hydrophilic head group. For instance, upon micellization, a significant broadening of the signals from the alkyl chain protons is observed, reflecting their restricted motion within the micellar core.

Pulsed-field gradient (PFG) NMR is a powerful method for directly measuring the self-diffusion coefficients of the surfactant molecules. This technique can distinguish between the diffusion of free surfactant monomers and the diffusion of the entire micelle. The diffusion coefficient of the micelles is significantly slower than that of the monomers, providing a clear distinction between the two states. These measurements can also be used to determine the size of the micelles via the Stokes-Einstein equation, often showing good agreement with DLS results.

Furthermore, NMR can be used to study the exchange kinetics between monomers and micelles, providing insights into the dynamic equilibrium of the system.

Table 3: NMR-Derived Diffusion Coefficients for this compound Systems

SpeciesDiffusion Coefficient (D)Technique
C12E10 Monomer> 10⁻⁶ cm²/sPFG-NMR
C12E10 Micelle~10⁻⁷ cm²/sPFG-NMR

Fluorescence Correlation Spectroscopy (FCS) for Solute Diffusion in Complex Media

Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique that measures fluctuations in fluorescence intensity within a tiny observation volume to study the diffusion and concentration of fluorescently labeled molecules. moleculardepot.com In the context of this compound systems, FCS is particularly useful for investigating the diffusion of solutes within the complex environment of micellar solutions and gels. moleculardepot.com

By incorporating a fluorescent probe into the C12E10 solution, FCS can be used to measure the diffusion coefficient of the probe as it moves through the network of micelles. This provides information about the local viscosity and the tortuosity of the diffusion path experienced by the solute. The choice of fluorescent probe is critical; hydrophilic probes will primarily diffuse in the aqueous phase between the micelles, while hydrophobic probes will partition into the micellar core.

Studies have utilized FCS to explore the diffusion of solutes of varying hydrophobicity in C12E10 solutions. moleculardepot.com The results show that the diffusion of hydrophobic solutes is significantly retarded due to their association with the slower-moving micelles. In contrast, the diffusion of hydrophilic solutes is less affected, though it can still be hindered by the obstruction effect of the micelles.

FCS can also provide insights into the micro-heterogeneity of the system. By analyzing the correlation curves, it is possible to detect the presence of different diffusion components, which may correspond to solutes in different local environments.

Table 4: Application of FCS in this compound Systems

Fluorescent Probe TypeObserved Diffusion BehaviorInterpretation
HydrophobicSignificantly retarded diffusionProbe is partitioned into the micellar core and diffuses with the micelle.
HydrophilicSlightly hindered diffusionProbe diffuses in the aqueous phase, with its path obstructed by the micelles.

Raman Spectroscopy and Chemometric Approaches for Microemulsion Analysis and Quantification

Raman spectroscopy, coupled with chemometric methods, offers a powerful analytical tool for the analysis and quantification of components in microemulsions containing this compound. Raman spectroscopy provides a molecular fingerprint of the system, with specific vibrational bands corresponding to different chemical bonds and functional groups within the microemulsion components.

In a microemulsion system, which may consist of oil, water, surfactant (C12E10), and a co-surfactant, the Raman spectrum will be a superposition of the spectra of all these components. The C-H stretching region (2800-3000 cm⁻¹) is particularly informative for quantifying the oil and surfactant content, while the O-H stretching region (3200-3600 cm⁻¹) is sensitive to the state of water in the system (e.g., bulk water vs. interfacial water).

Chemometrics, which involves the use of multivariate statistical methods, is essential for extracting quantitative information from the complex Raman spectra of microemulsions. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. PCA can be used to identify the main sources of variation in the spectral data, which can help in understanding the structural transitions within the microemulsion. PLS regression can be used to build calibration models that correlate the Raman spectra with the known concentrations of the components, allowing for the rapid and non-destructive quantification of the microemulsion composition.

This approach has been successfully used to monitor the photolysis of active ingredients loaded into C12E10-based microemulsions, demonstrating the utility of Raman spectroscopy and chemometrics for studying the stability and performance of these formulations. moleculardepot.com

Table 5: Key Raman Bands for Microemulsion Analysis with this compound

Wavenumber Range (cm⁻¹)Vibrational ModeComponent
2800-3000C-H stretchingOil, Surfactant (C12E10)
3200-3600O-H stretchingWater
1400-1500CH₂ scissoringOil, Surfactant (C12E10)
1000-1150C-O stretchingSurfactant (C12E10)

Vi. Advanced Biological and Biomedical Research Investigations

Interactions with Biomolecules and Biological Systems

Decaethylene Glycol Dodecyl Ether-Protein Complex Formation and Characterization (e.g., Bovine Serum Albumin)

The interaction between this compound (C12E10) and proteins, such as bovine serum albumin (BSA), has been a subject of detailed investigation. aip.orgsigmaaldrich.com These studies aim to understand the fundamental forces driving protein-surfactant complexation and the resulting structural changes in the protein.

Small-angle neutron scattering (SANS) studies have been employed to elucidate the structure of complexes formed between the anionic protein BSA and the non-ionic surfactant C12E10. aip.org Research indicates that the formation of these complexes is a multi-step process. Initially, site-specific electrostatic interactions may play a role, but the primary driving force, especially at higher surfactant concentrations, is hydrophobic interaction. aip.org It has been observed that hydrophobic interactions tend to dominate over electrostatic forces in determining the final structure of the protein-surfactant complexes. aip.org

Table 1: Key Findings in this compound-Protein Interaction Studies

Research Area Key Findings Analytical Techniques Used
Complex Formation with BSA Hydrophobic interactions are the primary drivers of complex formation, prevailing over electrostatic forces. aip.org Small-Angle Neutron Scattering (SANS) aip.org
Protein Conformation Surfactant binding can alter the local environment of amino acid residues like tryptophan with minimal changes to the overall secondary structure. nih.gov Circular Dichroism (CD), UV Fluorescence Spectroscopy nih.gov
Stabilization of Complexes Steric interactions from the polyethylene (B3416737) glycol chains may contribute to the stability of the protein-surfactant complexes. nih.gov Zeta-Potential Measurements nih.gov

Membrane Protein Solubilization and Stabilization for Structural and Functional Studies

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and integration within the lipid bilayer. Non-ionic surfactants like this compound are crucial tools for extracting these proteins from their native membrane environment while preserving their structure and function. sigmaaldrich.comnih.gov

The process of solubilization involves the formation of mixed micelles, where the surfactant molecules surround the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous solvent. nih.govnih.gov This allows for the purification and subsequent structural and functional analysis of the membrane protein. The choice of detergent and the method of its addition are critical for achieving high solubilization efficiency. nih.gov For instance, slow, dropwise addition of the detergent can facilitate the formation of protein-detergent co-micelles, leading to more efficient solubilization compared to rapid addition. nih.gov

Furthermore, the stability of the solubilized membrane protein is paramount for successful crystallization and structural determination. The ethylene (B1197577) oxide chain of this compound provides a hydrated shield around the protein, which can help to maintain its native conformation and prevent aggregation. mdpi.com In some cases, the addition of components like cholesteryl hemisuccinate (CHS) to the detergent solution can further stabilize the structure and activity of the solubilized membrane proteins. nih.gov

Modulation of Cellular Permeability and Drug Transport Mechanisms (e.g., P-glycoprotein inhibition)

This compound can influence the permeability of biological membranes and interact with drug transport proteins, such as P-glycoprotein (P-gp). oup.com P-gp is an efflux pump that is often overexpressed in cancer cells, leading to multidrug resistance (MDR) by actively transporting a wide range of chemotherapeutic drugs out of the cell. nih.gov

Research has shown that certain surfactants can enhance the flux of molecules across the skin by penetrating the intercellular regions of the stratum corneum, increasing its fluidity, and potentially solubilizing lipid components. oup.com A similar mechanism may apply to other biological membranes, where this compound could transiently increase membrane permeability, facilitating the entry of drugs into cells.

Moreover, some studies have investigated the potential of various compounds, including surfactants, to inhibit P-gp. nih.gov The inhibition of P-gp can reverse MDR and increase the intracellular concentration of anticancer drugs. While direct studies on this compound's specific P-gp inhibitory activity are ongoing, related research on other hydrophobic molecules suggests that they can act as P-gp substrates or inhibitors. nih.gov The hydrophobic dodecyl chain of this compound could potentially interact with the drug-binding sites of P-gp, thereby competing with and inhibiting the efflux of therapeutic agents. nih.gov

Drug Delivery System Research

The application of this compound extends into the field of drug delivery, where it is utilized to formulate advanced nanosystems designed to improve the therapeutic efficacy of various drugs. glpbio.comscientificlabs.com

Formulation of Nanosystems (e.g., Nanocrystals, Microemulsions) for Enhanced Therapeutic Agent Delivery

This compound is a key component in the formulation of various nanosystems, including nanocrystals and microemulsions, which serve as carriers for therapeutic agents. glpbio.comnih.govnih.gov

Nanocrystals: These are carrier-free, sub-micron sized particles of pure drug. nih.gov Surfactants like this compound are used as stabilizers during the production of nanocrystals to prevent their aggregation. The adsorption of the surfactant onto the nanocrystal surface provides steric hindrance, ensuring their stability in suspension. Drug nanocrystals offer advantages such as high drug loading (theoretically 100%), increased surface area for dissolution, and improved adhesion to biological surfaces. nih.gov

Microemulsions: These are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. nih.govmdpi.com Decaethylene glycol monododecyl ether can act as the surfactant in these formulations, creating micro- or nano-sized droplets that can encapsulate either hydrophilic or lipophilic drugs. nih.govmoleculardepot.com Microemulsions are known to enhance the transdermal delivery of drugs by increasing their penetration through the skin. nih.gov The components of the microemulsion, including the surfactant, can act as permeation enhancers. mdpi.com

Table 2: Applications of this compound in Nanosystem Formulations

Nanosystem Role of this compound Key Advantages of the System
Nanocrystals Stabilizer to prevent aggregation. nih.gov High drug loading, increased surface area, enhanced adhesion. nih.gov
Microemulsions Surfactant to form stable, small droplets. nih.govnih.gov Enhanced drug solubilization and penetration, protection of the drug from degradation. nih.govnih.gov

Studies on Encapsulation Efficiency and Release Kinetics of Bioactive Compounds

A critical aspect of any drug delivery system is its ability to efficiently encapsulate the drug and release it in a controlled manner at the target site. This compound plays a role in influencing both of these parameters in nanosystems. glpbio.com

Encapsulation Efficiency: In microemulsions, the choice of surfactant and the oil phase can significantly impact the amount of drug that can be loaded into the system. High encapsulation efficiencies are desirable to maximize the therapeutic payload. nih.gov For instance, a dual-drug microemulsion system for delivering etoposide (B1684455) and coix seed oil reported a high encapsulation efficiency of 97.01%. nih.gov

Release Kinetics: The release of the drug from the nanosystem is a crucial factor determining its therapeutic outcome. In microemulsions, the drug release can be modulated by the composition of the formulation. For example, the release can be sustained over a prolonged period, which can help in maintaining the drug concentration within the therapeutic window and reducing the frequency of administration. nih.gov Studies have shown that the release profile can be influenced by the extracellular and intracellular environments. nih.gov For nanocrystals, the dissolution rate, which is enhanced by the large surface area, governs the release of the drug. nih.gov The surfactant layer on the nanocrystal surface can also influence the dissolution and subsequent release of the drug.

Investigation of Interactions with Anti-inflammatory Mediators (e.g., Resolvins)

In the realm of advanced biological and biomedical research, the non-ionic surfactant this compound plays a crucial, albeit indirect, role in the investigation of potent anti-inflammatory mediators like resolvins. While direct molecular interaction studies between this surfactant and resolvins are not a primary focus of the existing scientific literature, its application is frequently documented as an essential component in the experimental systems designed to study these lipid mediators.

The primary function of this compound in this context is to facilitate the enzymatic synthesis and subsequent analysis of resolvins and other related lipid mediators. Resolvins are biosynthesized from polyunsaturated fatty acids, such as docosahexaenoic acid (DHA), through pathways involving lipoxygenase (LOX) enzymes. These lipid precursors and the enzymes themselves can be challenging to work with in aqueous solutions due to their hydrophobic nature.

Research into the biogenic synthesis and characterization of anti-inflammatory resolvins derived from docosapentaenoic acid (DPAn-6) has utilized this compound (referred to as C12E10 in the study) in the reaction buffer. researchgate.net In these experimental setups, the surfactant is included to ensure the proper dispersion and solubility of the lipid substrates and to maintain the stability and activity of the enzymes, such as 5-lipoxygenase. researchgate.net The use of decaethylene glycol monododecyl ether has been specifically noted in studies aimed at investigating the properties of these anti-inflammatory resolvins. sigmaaldrich.com

The inclusion of non-ionic surfactants like this compound is a common practice in in vitro assays for lipoxygenase activity. These surfactants help to create a homogenous reaction mixture, which is critical for obtaining reliable and reproducible measurements of enzyme kinetics and product formation. While the surfactant is vital for the experimental procedure, it is generally selected for its chemical inertness and its ability to not interfere with the biological activity being measured.

Detailed research findings on the direct binding or modulation of resolvin activity by this compound are not available in the reviewed literature. The focus of the studies is on the biological activity of the resolvins themselves, with the surfactant serving as a tool to enable the research. Therefore, data tables illustrating direct interactions are not applicable based on current scientific publications. The significance of this compound lies in its role as a facilitator of research into the potent anti-inflammatory and pro-resolving actions of mediators like resolvins.

Vii. Research in Materials Science and Applied Chemical Technologies

Nanotechnology Applications in Advanced Materials Development

The precise control over the surface properties of nanomaterials is critical for their successful integration into advanced technologies. Decaethylene glycol dodecyl ether plays a crucial role in this domain, particularly in the surface engineering of nanoparticles.

The functionality of nanoparticles is heavily dependent on their surface characteristics. This compound is utilized for surface modification to control how these particles interact with their environment. The hydrophobic dodecyl chain anchors the molecule to the nanoparticle's surface, while the long, hydrophilic decaethylene glycol chain extends outwards. This creates a protective, water-soluble layer known as a poly(ethylene glycol) or PEG layer.

This process, often referred to as PEGylation, is instrumental in preventing the aggregation of nanoparticles and reducing non-specific protein absorption. nih.gov By carefully controlling the density of these molecules on the surface, researchers can fine-tune the nanoparticles' biological behavior, such as improving their stability in biological fluids and controlling their uptake by cells. nih.gov This controlled interaction is paramount for applications in drug delivery and diagnostics. nih.gov

Forensic Science Research

In forensic science, the detection of latent fingermarks on porous surfaces like paper is a significant challenge. Research has demonstrated the utility of this compound in enhancing established visualization techniques.

The physical developer (PD) process is a highly sensitive method for detecting latent fingermarks on porous items, including wet surfaces. researchgate.net This technique relies on the reduction of a silver nitrate (B79036) solution to form finely divided metallic silver, which preferentially deposits onto the lipid and fatty acid components of fingerprint residue. researchgate.net The stability of the silver colloid is critical for the success of this method.

Recent research has focused on reformulating PD solutions for improved performance and to replace certain components for environmental reasons. researchgate.net Decaethylene glycol monododecyl ether (DGME), another name for the subject compound, has been identified as a highly effective replacement for the previously used surfactant, Synperonic® N. researchgate.netmoleculardepot.com Studies have shown that DGME performs comparably, if not better, in stabilizing the silver colloid, preventing its premature precipitation and leading to the development of clear, high-contrast fingermarks. researchgate.net Optimization studies have determined favorable ratios of DGME and other reagents to create a robust and reliable reformulated PD solution. researchgate.net

Component of Reformulated Physical Developer Function Reference
Silver NitrateSource of silver ions for deposition researchgate.net
Iron(III) Nitrate & Ammonium Iron(II) Sulfate (B86663)Redox system to reduce silver ions to metallic silver researchgate.net
Citric AcidComplexing agent researchgate.net
This compound (DGME) Non-ionic surfactant to stabilize the silver colloid researchgate.net
n-Dodecylamine acetateCationic surfactant, co-stabilizer researchgate.net

While the term "gold nanoparticle" is sometimes used broadly in nanotechnology, the conventional and widely researched physical developer method for fingermarks specifically involves the deposition of silver nanoparticles. researchgate.net The dynamics of this process are governed by the surfactant system within the physical developer solution.

This compound, in its role as the non-ionic surfactant, forms micelles that encapsulate the silver colloidal particles as they are formed by the redox reaction. researchgate.net This encapsulation prevents the silver particles from aggregating and precipitating out of the solution. When a porous substrate, such as paper bearing a latent print, is introduced, these stabilized silver particles can effectively adhere to the water-insoluble components (lipids and fats) of the fingerprint residue. This selective deposition builds up over time, rendering the latent print visible as a dark gray or black image. researchgate.net The efficiency of this deposition is directly linked to the stability of the colloid, a factor significantly enhanced by the presence of this compound. researchgate.net

Development of Specialized Fluid Formulations

The properties of this compound also lend themselves to the creation of high-performance industrial fluids.

Heat transfer fluids are essential in a multitude of industrial processes, where they must exhibit high thermal stability and prevent corrosion of the system's metal components. corecheminc.com Research and patent literature indicate that formulations containing polyalkylene glycols and non-ionic surfactants are effective at providing this necessary protection. google.com

This compound fits this chemical description perfectly. As a polyalkylene glycol derivative, it possesses inherent thermal stability. As a non-ionic surfactant, it can migrate to the metal surfaces within a heat transfer system. There, it forms a protective film that acts as a barrier against corrosive agents, a process known as corrosion inhibition. corecheminc.comgoogle.com The use of such compounds in heat transfer fluids is a key area of research for developing more durable and efficient industrial systems. google.com

Viii. Environmental Impact and Biotransformation Research

Methodologies for Assessing Environmental Fate and Degradation Pathways

The environmental fate and degradation pathways of decaethylene glycol dodecyl ether are primarily assessed through a combination of standardized laboratory testing and predictive modeling. These methodologies aim to understand the compound's persistence, distribution, and transformation in various environmental compartments.

Standardized Testing Protocols: International guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), provide a framework for evaluating the biodegradability and environmental behavior of chemical substances. Ready biodegradability is often assessed using OECD Test Guideline 301, which includes several methods to screen for the rapid and complete breakdown of a substance by microorganisms. These tests typically measure parameters like dissolved organic carbon (DOC) removal, carbon dioxide (CO2) production, or oxygen uptake over a 28-day period. For a substance to be considered readily biodegradable, it must meet specific pass levels, such as 70% removal of DOC or 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO₂) production within a 10-day window of the 28-day test. nih.gov

Environmental Fate Modeling: Computational models are employed to simulate the environmental distribution and fate of chemicals. These models integrate a compound's physicochemical properties with environmental parameters to predict its partitioning between air, water, soil, and sediment. medchemexpress.com For surfactants like this compound, these models can help estimate environmental concentrations and identify compartments where the substance is likely to accumulate. The accuracy of these models relies on high-quality input data for properties such as water solubility, vapor pressure, and octanol-water partition coefficient.

Ecotoxicological Research Approaches in Aquatic Environments

The ecotoxicological effects of this compound on aquatic organisms are evaluated through standardized laboratory tests that expose representative species to the compound under controlled conditions. These tests determine the concentrations at which adverse effects are observed.

Acute and Chronic Toxicity Testing: Acute toxicity is typically assessed by determining the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates like Daphnia magna (water flea) and algae over a short period (e.g., 48 or 96 hours). Chronic toxicity studies, on the other hand, evaluate the effects of longer-term exposure at lower concentrations on endpoints such as growth, reproduction, and survival.

While specific ecotoxicity data for this compound is limited in the public domain, information on related alcohol ethoxylates provides an indication of their potential impact. For instance, the toxicity of alcohol ethoxylates is influenced by the length of both the alkyl chain and the ethoxylate chain. Generally, toxicity to aquatic organisms increases with increasing alkyl chain length and decreases with an increasing number of ethoxylate units.

Based on available safety data, this compound is classified as "Aquatic Chronic 2," signifying that it is toxic to aquatic life with long-lasting effects. researchgate.net This classification suggests that while the compound may biodegrade, its presence in aquatic environments can still pose a risk to organisms over extended periods.

Ecotoxicity Data for Alcohol Ethoxylates

OrganismEndpointValue (mg/L)CompoundSource
---This compound-

Studies on Biodegradation Kinetics and Mechanisms

The biodegradation of this compound involves the breakdown of the molecule by microorganisms, leading to its removal from the environment. Research in this area focuses on the rate of degradation (kinetics) and the biochemical pathways involved (mechanisms).

Primary and Ultimate Biodegradation: Biodegradation is categorized into primary and ultimate (or complete) degradation. Primary biodegradation refers to the initial alteration of the parent compound's structure, which often results in the loss of its surfactant properties. Ultimate biodegradation is the complete breakdown of the substance into carbon dioxide, water, and mineral salts.

Studies on C12E10 have demonstrated a high percentage of primary biodegradation, reaching up to 98.5%. researchgate.net This process typically occurs after an acclimation period, during which microorganisms adapt to utilize the surfactant as a substrate. The primary degradation of alcohol ethoxylates often proceeds via central fission of the ether bond connecting the hydrophobic alkyl chain and the hydrophilic ethoxylate chain. neutronco.comacs.org This cleavage results in the formation of a fatty alcohol (dodecanol in this case) and polyethylene (B3416737) glycol (PEG). researchgate.net Other proposed degradation pathways include the oxidation of the terminal methyl group of the alkyl chain (ω/β-oxidation) and the stepwise shortening of the polyethylene glycol chain. researchgate.netneutronco.comacs.org

Biodegradation Kinetics: The rate of biodegradation is a critical factor in determining the environmental persistence of a substance. The kinetics of alcohol ethoxylate biodegradation are influenced by factors such as the alkyl chain length and the number of ethoxylate units. Research has shown that the rate of primary biodegradation of linear alcohol ethoxylates is not significantly affected by the number of ethoxylate units. neutronco.comacs.org However, longer alkyl chains can lead to a slower rate of degradation. neutronco.comacs.org

Biodegradation Data for C12E10

ParameterFindingSource
Primary BiodegradationUp to 98.5%ResearchGate
Key Degradation PathwayCentral fission of the ether bondPubMed, ResearchGate
Primary Degradation ProductsDodecanol (B89629) and Polyethylene Glycol (PEG)ResearchGate

Ix. Computational and Theoretical Modeling of Molecular and Supramolecular Behavior

Molecular Dynamics (MD) Simulations for Interfacial and Self-Assembly Phenomena

Molecular dynamics (MD) simulations have proven to be a powerful tool for investigating the structural and interfacial properties of nonionic surfactants like decaethylene glycol dodecyl ether. These simulations can model the behavior of individual molecules and their collective self-assembly into structures such as micelles.

Atomistic MD simulations have been employed to study the properties of micelles formed by nonionic surfactants. For instance, large-scale simulations of dimethyldodecylamine-N-oxide (DDAO), a nonionic surfactant, have revealed that its micelles are generally ellipsoidal. nih.gov The encapsulation of other molecules can affect the shape of these micelles, with some oils causing them to become more spherical. nih.gov These simulations also provide data on the area per molecule and the degree of hydration at the micellar interface. nih.gov

Coarse-grained molecular dynamics (CG-MD) simulations have also been utilized to understand the self-assembly processes, particularly in complex mixtures. nih.gov These simulations can reveal how interactions between different surfactant molecules can either promote or disrupt the formation of larger supramolecular structures. nih.gov This is particularly relevant for understanding the behavior of commercial nonionic surfactants, which are often mixtures of molecules with varying ethylene (B1197577) oxide chain lengths. nih.govresearchgate.net

Table 1: Parameters from Molecular Dynamics Simulations of Nonionic Surfactant Micelles

ParameterValueReference
Micelle Shape (Pure DDAO)Ellipsoidal nih.gov
Axial Ratio (Pure DDAO)~1.3-1.4 nih.gov
Area per DDAO Molecule94.8 Ų nih.gov
Hydration Water Molecules per DDAO~8 nih.gov

Development of Theoretical Models for Diffusion in Complex Systems

Theoretical models are crucial for understanding and predicting the diffusion of nonionic surfactants and the species they interact with in complex environments, such as gels and solutions containing other macromolecules. Decaethylene glycol monododecyl ether has been used in studies to assess the diffusion of proteins and nonionic micelles in agarose (B213101) gels. scientificlabs.com

Multicomponent diffusion models have been developed to describe the movement of interacting, nonionic micelles, including those carrying hydrophobic solutes. moleculardepot.com These models are essential for applications where the transport of a substance solubilized within the micelles is of interest. Light scattering techniques are often used in conjunction with these theoretical models to experimentally determine diffusion coefficients. moleculardepot.com The study of the diffusion of different forms of molecules, such as the hydrophilic and hydrophobic forms of Nile red, in aqueous gels of this compound (C12E10) provides further insight into these complex diffusion processes. moleculardepot.com

Computational Prediction of Structure-Activity Relationships in Surfactant Systems

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the activity of chemical compounds based on their molecular structure. nih.govnih.gov In the context of surfactants, QSAR can be used to correlate structural features with properties like emulsifying ability, detergency, and interaction with biological systems.

For polyoxyethylene alkyl ethers, which include this compound, QSAR studies can help in understanding how the lengths of the alkyl chain and the polyoxyethylene chain influence their physicochemical properties and performance in various applications. nih.govresearchgate.net These properties include the critical micelle concentration (CMC), hydrophile-lipophile balance (HLB), and cloud point. nih.govresearchgate.net

While specific QSAR models for this compound are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to this class of compounds. nih.govnih.gov For example, QSAR models for other ethers have shown that parameters like molecular polarizability and lipophilicity (log P) are important predictors of their activity. nih.gov Such models can guide the design of new surfactants with optimized properties for specific applications.

X. Future Research Avenues and Emerging Methodologies

Synergistic Combinations with Novel Chemical Entities in Advanced Formulations

The performance of decaethylene glycol dodecyl ether in various applications can be significantly enhanced through synergistic interactions with other chemical entities. Future research will likely focus on exploring these combinations to create advanced formulations with tailored properties.

One promising area is the combination with other classes of surfactants. For instance, mixing nonionic surfactants like this compound with anionic surfactants can lead to a significant reduction in surface tension and improved wetting performance. researchgate.net Research into mixed systems of anionic and cationic surfactants has shown that certain ratios can achieve very low surface tensions, such as 18.67 mN/m, and alter the wettability of surfaces like sandstone, which is crucial for applications like enhanced oil recovery. researchgate.net Similar synergistic effects are observed when nonionic surfactants are mixed with fluorocarbon surfactants, leading to the formation of vesicles and highly effective aqueous film-forming foam (AFFF) formulations. researchgate.net

Future studies will likely investigate the interaction of this compound with novel polymers, hydrotropes, and nanoparticles. The inclusion of polyoxyethylene groups, such as those in this compound, can influence the charge density and steric hindrance in mixed surfactant systems, thereby affecting the stability and surface activity of the resulting formulation. researchgate.net Understanding these complex interactions is key to designing next-generation products in fields ranging from personal care to advanced materials.

A significant opportunity lies in its application as a linker molecule in Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to degrade specific target proteins. medchemexpress.com The polyethylene (B3416737) glycol (PEG) chain of this compound provides the necessary hydrophilicity and flexibility for the linker connecting the target protein ligand and the E3 ubiquitin ligase ligand. medchemexpress.com Research in this area will focus on optimizing the linker length and composition to improve the efficacy and selectivity of PROTACs.

Exploration of New Spectroscopic and Microscopic Techniques for In-situ Analysis

The study of surfactant behavior at interfaces and in bulk solution is critical for understanding and controlling their function. Emerging spectroscopic and microscopic techniques offer unprecedented opportunities for in-situ analysis, providing real-time data on molecular interactions and structural dynamics.

Advanced spectroscopic methods are moving beyond traditional measurements. For example, new theoretical frameworks are being developed for transmission and reflection spectroscopy of thin films, which could be applied to study layers of this compound at interfaces. arxiv.org These models aim to provide more accurate interpretations by accounting for factors like absorbing substrates and wedge angles in thin solid layers. arxiv.org

Techniques such as Raman spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are being used to characterize complex systems containing surfactants. mdpi.com For example, Raman spectroscopy can be used to analyze the structural integrity and functionalization of materials like carbon nanotubes dispersed with surfactants, while FT-IR can provide information about the chemical bonds present. mdpi.com The application of these techniques in-situ would allow researchers to monitor changes in the conformation of the this compound molecules during self-assembly or in response to external stimuli like temperature or pH changes.

High-resolution microscopic techniques are also crucial. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray (EDX) spectroscopy can be used to visualize the morphology of surfactant-based formulations and map the elemental distribution. mdpi.com Future research could employ advanced techniques like cryogenic transmission electron microscopy (cryo-TEM) to directly visualize the micelles, vesicles, and other aggregates formed by this compound in solution, providing critical insights into their size, shape, and internal structure. The use of fluorescent probes in conjunction with microscopy can also aid in the real-time tracking of surfactant-stabilized systems within biological environments. acs.org

TechniqueInformation GainedPotential Application for this compound
Raman Spectroscopy Vibrational modes, molecular structure, functional groups. mdpi.comIn-situ monitoring of conformational changes in the polyoxyethylene chain during micellization or adsorption.
FT-IR Spectroscopy Chemical bonding, functional groups. mdpi.comCharacterizing interactions with other molecules in a formulation, such as active pharmaceutical ingredients.
SEM-EDX Surface morphology and elemental composition. mdpi.comVisualizing the structure of solid formulations and confirming the distribution of the surfactant.
Cryo-TEM Nanoscale structure of aggregates in solution.Direct imaging of micelle and vesicle morphology and lamellar structures in liquid crystalline phases.
Fluorescence Microscopy Localization and tracking of labeled components. acs.orgStudying the uptake and distribution of surfactant-based drug delivery systems in cells.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of Surfactant Behavior

The complexity of surfactant systems presents a significant challenge for traditional modeling approaches. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to predict surfactant properties and phase behavior, accelerating the design of new formulations. ijesm.co.in

Machine learning offers a promising way to rapidly predict surfactant properties from existing data, avoiding some of the challenges of simulation-based approaches. nih.govacs.org Several ML models have been evaluated for their ability to predict the complex phase behavior of surfactant-oil-water systems. mdpi.com These models, including Support Vector Machines (SVM), decision trees, and k-nearest neighbors, are trained on large datasets to recognize patterns and make predictions about system behavior under different conditions. mdpi.com For instance, a cubic SVM was found to have high accuracy in capturing key behaviors like the shrinking of two-phase regions as salinity changes. mdpi.com

The development of predictive models can significantly reduce the time and cost associated with experimental screening of new surfactant formulations. ijesm.co.indigitellinc.com By harnessing AI, researchers can innovate novel surfactant molecules by combining machine learning with computational modeling. ijesm.co.in Graph neural networks (GNNs) represent a novel approach, demonstrating better performance than traditional empirical methods and other ML models in predicting properties like the Hydrophile-Lipophile Balance (HLB), especially for surfactants with complex structures. digitellinc.com

Future research will focus on developing more sophisticated ML models trained on larger and more diverse datasets that include nonionic surfactants like this compound. These models could predict not only phase behavior but also other critical performance attributes such as foaming capacity, emulsification efficiency, and detergency. The ultimate goal is to create a "virtual laboratory" where the performance of this compound in various formulations can be accurately simulated, enabling rapid optimization and discovery. digitellinc.com

Machine Learning ModelApplication in Surfactant ScienceRelevance to this compound
Support Vector Machine (SVM) Predicting phase transitions in surfactant-oil-water systems. mdpi.comModeling its phase diagram in complex mixtures for formulation design.
Decision Trees Classifying the phase of a surfactant system at a given temperature and composition. nih.govacs.orgPredicting whether it will form micelles, liquid crystals, or other phases under specific conditions.
Graph Neural Networks (GNNs) Predicting properties like HLB for structurally complex surfactants. digitellinc.comAccurately estimating its amphiphilicity and performance in various applications.
k-Nearest Neighbors Capturing and reproducing multiphase behavior. mdpi.comAssisting in the development of formulations with desired phase characteristics.

Translational Research Opportunities in Diverse Scientific Disciplines

The unique properties of this compound make it a versatile tool with significant potential for translational research, bridging fundamental science with practical applications in various fields.

In biomedical research , it has been used as a non-ionic surfactant to study interactions with proteins like bovine serum albumin (BSA). sigmaaldrich.com Its well-defined PEG chain makes it an ideal candidate for creating biocompatible drug delivery systems. Future work could explore its use in formulating nanoparticles, liposomes, or microemulsions for targeted delivery of therapeutics, leveraging its ability to enhance solubility and stability of poorly water-soluble drugs. As previously mentioned, its role as a PROTAC linker is a rapidly growing area of pharmaceutical research. medchemexpress.com

In materials science , nonionic surfactants are crucial for the synthesis and dispersion of nanomaterials. This compound could be used to create stable dispersions of graphene, carbon nanotubes, or metallic nanoparticles for applications in electronics, coatings, and catalysis. For instance, surfactants are used to create homogeneous dispersions of multi-walled carbon nanotubes (MWCNTs) for the fabrication of films used in advanced batteries. mdpi.com

In the field of analytical chemistry , the reentrant condensation of polyelectrolytes induced by oppositely charged surfactants is a topic of interest. acs.org While this study focuses on charged surfactants, understanding the fundamental principles of polymer-surfactant interactions is crucial. This compound could be used in model systems to study the non-covalent interactions that drive self-assembly, with potential applications in separation science and sensor development.

Finally, in formulation science , there is a continuous drive to move beyond traditional, often empirical, formulation strategies like the Hydrophilic-Lipophilic Balance (HLB) system, which has limitations, especially for non-ethoxylated surfactants. uc.edu Advanced theoretical frameworks and predictive models, as discussed in the previous section, will enable a more rational design of products containing this compound, leading to improved performance and sustainability in consumer products, agriculture, and industrial processes.

Q & A

Basic: What experimental techniques are recommended for characterizing micelle formation and diffusion behavior in C12E10 systems?

To study micelle dynamics in C12E10 systems, Taylor dispersion and dynamic light scattering (DLS) are foundational methods. Taylor dispersion measures ternary diffusion coefficients ([D]) by analyzing solute dispersion in laminar flow, while DLS quantifies micelle gradient diffusivity (DDLS) through autocorrelation of scattered light . For micelle characterization:

  • Aggregation number (m) and hydration index (nH) are determined via static/dynamic light scattering .
  • Stock solutions should equilibrate overnight to ensure micelle stability, with water filtered through 0.1 μm membranes for light scattering experiments .

Basic: How should C12E10 be stored and handled to maintain experimental integrity?

C12E10 is light-sensitive and requires storage at 2–8°C in airtight containers. Use Molecular Biology Reagent-grade water for micelle preparation to minimize impurities . Safety protocols include:

  • Personal protective equipment (PPE): Safety goggles, nitrile gloves (EN 374 standard), and lab coats .
  • Ventilation: Local exhaust systems to avoid inhalation .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can Batchelor’s theory be applied to predict diffusion coefficients in concentrated C12E10 systems?

Batchelor’s theory, originally for dilute polydisperse spheres, was adapted for C12E10 by assuming monodisperse, interacting micelles . Key steps:

Calculate infinite-dilution diffusivity (D0) using DLS .

Incorporate micelle volume fraction (φ) and aggregation number (m) to model hydrodynamic interactions .

Validate predictions against experimental [D] matrices for φ up to 0.44. Despite deviations at high φ (~20%), the theory accurately predicts eigenvalues (D–, D+) for self/gradient diffusion .

Advanced: What role does C12E10 play in designing luminescent metallomesogens?

C12E10 forms hexagonal mesophases with lanthanides (e.g., Eu³⁺, Tb³⁺) in aqueous systems. Methodology:

  • Mix C12E10 with Ln(NO₃)₃ in H₂O/D₂O (1:1 molar ratio).
  • Characterize mesophases via polarized optical microscopy and X-ray diffraction .
  • Luminescence intensity of hexagonal Eu(III) phases is double that of lamellar Tb(III) phases due to reduced solvent quenching .

Advanced: How do cross-diffusivity terms in ternary C12E10/decane systems inform micelle-solute interactions?

In ternary systems (C12E10/decane/water), cross-diffusivity terms (D₁₂, D₂₁) reveal coupling between surfactant and solute gradients :

  • D₁₂ (surfactant → decane): Decane diffuses down a surfactant gradient due to micelle-solute binding.
  • D₂₁ (decane → surfactant): Surfactant migrates up a decane gradient via hydrophobic attraction .
    These terms exceed main diffusivities (D₁₁, D₂₂) at φ > 0.25, indicating strong intermolecular forces .

Advanced: What kinetic methods are suitable for analyzing thermal decomposition of C12E10-containing composites?

The Freeman-Carroll differentiation method is applied to thermogravimetric (TG/DTG)

Differentiate mass loss curves to identify decomposition stages.

Calculate activation energy (Ea) via:

d(ln(dα/dT))d(1/T)=EaR\frac{d(\ln(d\alpha/dT))}{d(1/T)} = -\frac{E_a}{R}

where α is conversion degree.

Correlate Ea with C12E10 concentration to assess its role as a surfactant stabilizer .

Advanced: How does C12E10 affect fluorescence quenching in quantum dot (QD) systems?

C12E10 quenches QD fluorescence via "wrap-and-wrest" mechanism :

Wrap: Surfactant adsorbs on QD surface, forming micellar structures.

Wrest: Hydrophobic interactions displace QD ligands, altering surface energy .
Critical micelle concentration (CMC) and aggregation number (m = 63) determine quenching efficiency. At 8.0 × 10⁻⁵ M (CMC), quenching plateaus due to micelle saturation .

Advanced: How are C12E10 micelles utilized in electrochemical DNA mismatch detection?

C12E10 (0.01% v/v) stabilizes DNA-Polδ complexes in cyclic voltammetry (CV) experiments:

  • Electrolyte buffer: 30 mM HEPES, 350 mM NaAc, 10% glycerol, 0.01% C12E10.
  • C12E10 minimizes non-specific binding, enhancing signal-to-noise for abasic site detection .

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